1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
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Overview
Description
1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is a complex organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include thioamides, halogenated benzenes, and various catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as sensors, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone include other thiazole derivatives, such as:
- 2-(4-Benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides
- 1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one
- 2-Alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles .
Uniqueness
Its combination of the thiazole ring with the piperazine and ethanone moieties provides a versatile scaffold for further chemical modifications and exploration in various research fields .
Properties
IUPAC Name |
1-[4-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-3-16-5-4-6-19-20(16)23-22(28-19)25-13-11-24(12-14-25)21(27)18-9-7-17(8-10-18)15(2)26/h4-10H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSNNHSLXJERLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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